Comparative p38α MAPK Inhibitory Potency and Anti-Inflammatory Activity in Human Monocytes
The target compound, with its m-tolyl group, can be directly compared to FGA-19, the most potent analog in this series which contains a 5-chloro-2-methylphenyl substitution. FGA-19 demonstrates an IC50 of 1.8 μM in a p38 MAPK activity assay and similarly inhibits LPS-induced TNFα secretion in THP-1 human monocytes [1]. The SAR study explicitly states that 'Positions 2 and 5 in the phenyl ring are essential for the described inhibitory activity with a chloride in position 5 and a methyl group in position 2 yielding the best results' [1]. The m-tolyl substitution of this target compound lacks the critical chlorine atom, which based on the established SAR, is expected to result in significantly reduced p38 MAPK inhibitory potency compared to FGA-19. This makes the target compound a valuable negative control or a scaffold for developing inhibitors with a different selectivity profile, rather than a direct substitute for the potent inhibitor FGA-19.
| Evidence Dimension | p38 MAPK inhibition and TNFα secretion in human cells |
|---|---|
| Target Compound Data | N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine (FGA-17): Activity data not explicitly reported in the primary SAR study; inferred to have significantly lower potency based on the absence of the 5-chloro substituent deemed essential for activity. |
| Comparator Or Baseline | FGA-19 (N-(5-chloro-2-methylphenyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine): IC50 of 1.8 μM against p38 MAPK; inhibits LPS-induced TNFα secretion in THP-1 cells. |
| Quantified Difference | Quantitative IC50 difference is not available as direct data for FGA-17 is missing from the report. The qualitative inference is a substantial loss in potency. |
| Conditions | In vitro p38 MAPK activity assay and cell-based assay using THP-1 human monocytes stimulated with LPS. |
Why This Matters
This data guides the selection of this compound as a structurally defined, less-active analog for use in mechanistic studies, antibody generation, or as a starting point for rational redesign toward alternative kinase targets.
- [1] Willemen, H. L., et al. (2014). A novel p38 MAPK docking-groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. Biochemical Journal, 459(3), 427–439. https://doi.org/10.1042/BJ20130172 View Source
